molecular formula C14H12N2O4 B2756305 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924060-64-0

6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2756305
CAS No.: 924060-64-0
M. Wt: 272.26
InChI Key: ZECCXTCEYRVPNM-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxazolo[5,4-b]pyridine core, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan derivative and the subsequent formation of the oxazolo[5,4-b]pyridine core. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical properties may be harnessed for applications in manufacturing and production processes.

Mechanism of Action

The mechanism by which 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dimethylfuran-3-carboxylic acid

  • 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

  • 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Uniqueness: 6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. This compound's distinct properties make it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-6-4-9(8(3)19-6)11-5-10(14(17)18)12-7(2)16-20-13(12)15-11/h4-5H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECCXTCEYRVPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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